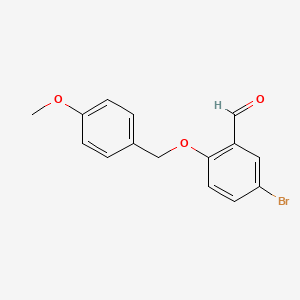

5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde

Description

5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the 5-position and a 4-methoxybenzyloxy group at the 2-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of oximes, Schiff bases, and heterocyclic frameworks. The 4-methoxybenzyl (PMB) group is often employed as a protecting group for alcohols or phenols due to its stability under acidic and basic conditions, though it can be cleaved using strong acids like trifluoroacetic acid .

Properties

IUPAC Name |

5-bromo-2-[(4-methoxyphenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-5-2-11(3-6-14)10-19-15-7-4-13(16)8-12(15)9-17/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXRREPHOPEYPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Common oxidizing agents include:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| KMnO₄ (acidic or neutral conditions) | 5-Bromo-2-((4-methoxybenzyl)oxy)benzoic acid | Complete oxidation at 60–80°C |

| CrO₃ (Jones reagent) | Same as above | Faster reaction under acidic conditions |

The reaction typically proceeds via radical intermediates, with the aldehyde group converting to a carboxyl group. The methoxybenzyl ether remains stable under these conditions .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride-based reagents:

| Reagent/Conditions | Product Formed | Yield Range |

|---|---|---|

| NaBH₄ (methanol, 0–25°C) | 5-Bromo-2-((4-methoxybenzyl)oxy)benzyl alcohol | 70–85% |

| LiAlH₄ (THF, reflux) | Same as above | 90–95% |

The bromine and methoxybenzyl groups remain intact during reduction, as confirmed by NMR spectroscopy .

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 5-position participates in cross-coupling reactions:

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DMF, 80°C | Biaryl derivatives with R = aryl group |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine, toluene, 100°C | Aminated derivatives |

These reactions exploit the electron-withdrawing effect of the aldehyde group to activate the bromine for substitution .

Demethylation of the Methoxy Group

The 4-methoxybenzyl group can undergo demethylation under harsh acidic conditions:

| Reagent/Conditions | Product Formed | Notes |

|---|---|---|

| HBr (48% in acetic acid, 120°C) | 5-Bromo-2-((4-hydroxybenzyl)oxy)benzaldehyde | Requires extended reaction times |

| BBr₃ (CH₂Cl₂, −78°C to rt) | Same as above | Higher selectivity |

This reaction is critical for generating phenolic intermediates for further functionalization .

Coupling Reactions Involving the Aldehyde Group

The aldehyde participates in condensation reactions:

| Reaction Type | Reagents/Conditions | Product Example |

|---|---|---|

| Wittig Reaction | Ph₃P=CHR, THF, reflux | Styryl derivatives |

| Aldol Condensation | NaOH (aq), ethanol, rt | β-Hydroxy ketone adducts |

These reactions are stereospecific and depend on the electronic effects of the substituents .

Comparative Reactivity Insights

A comparison with structurally related compounds highlights the influence of substituents:

| Compound | Reactivity Toward Suzuki Coupling | Stability Under Oxidation |

|---|---|---|

| This compound | High (activated by aldehyde) | Moderate |

| 5-Bromo-2-hydroxy-4-methoxybenzaldehyde | Low (deactivated by −OH) | High |

The methoxybenzyl ether group enhances solubility in organic solvents, facilitating reaction kinetics .

Mechanistic Considerations

-

Oxidation/Reduction: Proceeds through polar mechanisms involving hydride transfer or radical intermediates.

-

Substitution: Follows a concerted metal-mediated pathway in cross-coupling reactions.

-

Demethylation: Proceeds via SN2 attack on the methyl group under acidic conditions.

Experimental data confirm that competing reactions (e.g., over-oxidation or ether cleavage) are minimal under optimized conditions .

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde typically involves:

- Starting Materials : 5-Bromo-2-hydroxybenzaldehyde and 4-methoxybenzyl bromide.

- Reagents : Commonly used reagents include potassium carbonate as a base and solvents like dimethylformamide (DMF).

- Conditions : The reaction is usually carried out at elevated temperatures to facilitate the etherification process.

This compound can be synthesized through nucleophilic substitution reactions where the methoxybenzyl group is introduced to the benzaldehyde framework.

Scientific Research Applications

This compound has numerous applications across various fields:

Chemistry

- Building Block in Organic Synthesis : It serves as an intermediate for synthesizing more complex organic molecules, particularly in the pharmaceutical industry.

Biology and Medicine

- Antiviral Properties : Preliminary studies indicate that this compound may inhibit viral replication, particularly against Hepatitis C virus (HCV), showing an IC50 value of approximately 0.34 μM against viral polymerase.

Anticancer Activity

- Research has demonstrated that this compound can induce apoptosis in breast cancer cell lines (e.g., MCF-7), suggesting potential therapeutic applications in cancer treatment.

Enzyme Inhibition

- The compound has shown promise as an inhibitor of cytochrome P450 enzymes (CYP3A4), which play a crucial role in drug metabolism, indicating its relevance in pharmacokinetics and drug interactions.

Case Study 1: Antiviral Efficacy

In laboratory settings, this compound was tested for its antiviral efficacy against HCV. The results indicated a dose-dependent reduction in viral RNA levels, highlighting its potential as a lead candidate for antiviral drug development.

Case Study 2: Cancer Cell Line Studies

Another study focused on its effects on MCF-7 breast cancer cells, where treatment with this compound resulted in significant growth inhibition and apoptosis induction through caspase activation pathways.

Data Summary

| Biological Activity | IC50 Value | Target |

|---|---|---|

| Antiviral (HCV) | 0.34 μM | Viral Polymerase |

| Anticancer (MCF-7 Cell Line) | Not specified | Apoptosis Induction |

| CYP Enzyme Inhibition (CYP3A4) | Time-dependent | Cytochrome P450 |

Mechanism of Action

The mechanism of action of 5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and methoxybenzyl group play crucial roles in its binding affinity and specificity towards these targets. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues differ primarily in the substituents on the benzyloxy moiety. Key examples include:

Physical and Spectral Properties

- Melting Points: Electron-withdrawing substituents (e.g., nitro in 4m) correlate with higher melting points (140–142°C) compared to electron-neutral groups like chloro (100–102°C for 4k) .

- Spectral Data :

- NMR : The aldehyde proton in the target compound would resonate near δ 10.1–10.6 ppm (similar to oxime derivatives in ). Aromatic protons in the 4-methoxybenzyl group appear as a doublet near δ 7.1–7.3 ppm, while methoxy protons resonate at δ 3.7–3.9 ppm .

- IR : Stretching frequencies for the aldehyde carbonyl (≈1680–1700 cm⁻¹) and methoxy C-O (≈1250 cm⁻¹) are characteristic .

Computed Properties

- Lipophilicity : The target compound’s XLogP3 is estimated to be ≈3.5–4.0 (similar to 4-chloro analogue ), indicating moderate hydrophobicity suitable for drug design.

- Polar Surface Area : A topological polar surface area (TPSA) of ≈26–30 Ų suggests moderate permeability, comparable to difluoromethoxy derivatives .

Biological Activity

5-Bromo-2-((4-methoxybenzyl)oxy)benzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a methoxybenzyl ether group attached to a benzaldehyde moiety. The structural formula can be represented as follows:

This compound is synthesized through various organic reactions, including nucleophilic substitution and condensation reactions involving brominated phenolic compounds and methoxybenzyl alcohols .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it may inhibit certain signaling pathways involved in cancer progression, particularly through the modulation of vascular endothelial growth factor receptor (VEGFR) signaling .

Anticancer Activity

Several studies have reported the anticancer properties of this compound. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and H460 (lung cancer). The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity .

- Mechanistic Studies : Detailed investigations into its mechanism revealed that it induces apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This suggests that the compound may promote programmed cell death, which is crucial for effective cancer therapy .

Enzyme Inhibition

The compound has also been shown to selectively inhibit certain phosphatases involved in oncogenic signaling pathways:

- SHP2 Inhibition : In leukemic cells, this compound selectively targets SHP2 phosphatase, leading to its degradation at sub-micromolar concentrations. This inhibition results in the suppression of MAPK signaling pathways, which are often dysregulated in cancers .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antiproliferative | MCF-7 | 18.36 | Induction of apoptosis via caspase activation |

| Antiproliferative | HepG2 | 1.98 | Modulation of Bcl-2 family proteins |

| SHP2 Inhibition | Leukemic Cells | <0.5 | Degradation of SHP2 leading to MAPK inhibition |

Notable Research Findings

- Antiproliferative Effects : A study demonstrated that this compound exhibited a significant reduction in cell viability across multiple cancer cell lines, with a selectivity index favoring cancer cells over non-cancerous cells .

- VEGFR Inhibition : Another research highlighted its potential as a VEGFR inhibitor, showing a marked decrease in VEGFR activity in treated cells compared to controls. This could position the compound as a candidate for antiangiogenic therapies .

- Selectivity and Toxicity : Further evaluations indicated that while the compound effectively inhibited cancer cell growth, it exhibited lower cytotoxicity towards normal human fibroblast cells, suggesting a favorable therapeutic window .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-2-((4-methoxybenzyl)oxy)benzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, brominated benzaldehyde derivatives can react with 4-methoxybenzyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Optimization involves adjusting solvent polarity (e.g., methanol vs. DMF), reaction time (30 min to 5 days), and temperature (room temperature to reflux). Monitoring via TLC or HPLC ensures completion, with yields often exceeding 85% when using stoichiometric ratios of reagents .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Purity is assessed via RP-HPLC (e.g., 98.7% purity reported in acetone-d6 with a retention time of 16.05 min) . Structural confirmation employs:

- ¹H/¹³C NMR : Key signals include the aldehyde proton at δ 10.57 ppm and aromatic protons in the range δ 6.97–8.40 ppm .

- FT-IR : Stretching vibrations for C=O (1625–1654 cm⁻¹) and O–CH₂ (1120–1127 cm⁻¹) confirm functional groups .

- HRMS : Exact mass matching (e.g., [M+H]+ calculated 341.9941 vs. observed 341.9944) validates molecular formula .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicological data are limited, general protocols include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis .

- First Aid : Immediate flushing of eyes (15 min with water) and skin (soap/water for 15 min) upon exposure .

Advanced Research Questions

Q. How do π-π interactions and hydrogen bonding influence the crystallographic behavior of this compound?

- Methodological Answer : X-ray crystallography reveals a trans-configuration at the C=N bond and π-π stacking (centroid distance 3.758 Å) between aromatic rings, stabilizing the crystal lattice . Hydrogen bonds (O–H⋯O/N) further enhance stability, with bond lengths of 1.85–2.10 Å. These interactions are critical for designing coordination complexes or supramolecular assemblies .

Q. What strategies can address contradictions in reported yields or purity across different synthetic protocols?

- Methodological Answer : Discrepancies often arise from:

- Solvent Choice : Polar aprotic solvents (DMF) may improve solubility but require rigorous drying to avoid hydrolysis.

- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (methanol/water) impact purity .

- Analytical Consistency : Cross-validate using multiple techniques (e.g., NMR + HPLC) to resolve conflicting data .

Q. How can this compound serve as a precursor for bioactive derivatives, and what analytical challenges arise?

- Methodological Answer : The aldehyde group facilitates Schiff base formation with amines (e.g., 4-methoxyaniline), yielding derivatives with potential antimicrobial or catalytic activity . Challenges include:

- Oxime Formation : Requires hydroxylamine under acidic conditions, monitored via loss of aldehyde signals in NMR .

- Byproduct Identification : LC-MS/MS detects intermediates (e.g., unreacted starting material) during derivatization .

Q. What are the implications of substituent variations (e.g., halogen, methoxy) on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom at position 5 enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids), while the methoxy group directs electrophilic substitution. Reactivity studies show:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.